N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of benzimidazo[1,2-c]quinazoline derivatives and related compounds involves complex chemical reactions, aiming to explore their biological activities by modifying their chemical structures. For instance, Ivachtchenko et al. (2002) described the synthesis of new benzimidazo[1,2-c]quinazoline-6(5H)-thiones by cyclization of 3-(2-aminophenyl)quinazoline-2-thioxo-4-ones, leading to S-alkyl derivatives of benzimidazo[1,2-c]quinazolines. These compounds are of interest due to their potential as biologically active substances, showing effects like antihypertensive activity and alpha 1-adrenoceptor antagonism (Ivachtchenko, Kovalenko, & Drushlyak, 2002).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor activities of quinazolinone derivatives. Abu‐Hashem (2018) synthesized substituted-6-methyl-1-thioxo-1,2-dihydro-3H-furo[3,2-g]pyrimido[1,6-a]quinazolin-3-ones and evaluated their antimicrobial activity, showing significant growth inhibition of bacteria and fungi (Abu‐Hashem, 2018). Similarly, Mohamed et al. (2016) designed and synthesized a novel series of quinazolinone derivatives with anticancer activity, demonstrating extensive antitumor efficiency across various tumor cell lines (Mohamed et al., 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-14(2)12-19-24(31)29-22(27-19)17-6-4-5-7-18(17)28-25(29)34-15(3)23(30)26-16-8-9-20-21(13-16)33-11-10-32-20/h4-9,13-15,19H,10-12H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUMOKWRYMSEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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